molecular formula C30H29N3O5S B11539874 N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

N-(4-Methoxyphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Cat. No.: B11539874
M. Wt: 543.6 g/mol
InChI Key: IHPWRGKFSBSJFX-AJBULDERSA-N
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Description

N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as methoxy, methyl, and sulfonamide, which contribute to its diverse reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-[(4-methylphenyl)methoxy]benzaldehyde with hydrazine to form the hydrazone intermediate. This step is usually carried out in the presence of an acid catalyst under reflux conditions.

    Sulfonamide Formation: The hydrazone intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step involves nucleophilic substitution, leading to the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazone moiety to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
  • N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-fluorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide

Uniqueness

N-(4-Methoxyphenyl)-N-({N’-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C30H29N3O5S

Molecular Weight

543.6 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C30H29N3O5S/c1-23-8-10-25(11-9-23)22-38-28-16-12-24(13-17-28)20-31-32-30(34)21-33(26-14-18-27(37-2)19-15-26)39(35,36)29-6-4-3-5-7-29/h3-20H,21-22H2,1-2H3,(H,32,34)/b31-20+

InChI Key

IHPWRGKFSBSJFX-AJBULDERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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